molecular formula C18H16N2O3S B11643602 (5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11643602
M. Wt: 340.4 g/mol
InChI Key: COIAMQBDCKRMBY-XNTDXEJSSA-N
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Description

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with an isopropylphenyl group and a thiophenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The starting materials often include 4-isopropylbenzaldehyde, thiophene-2-carbaldehyde, and pyrimidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the aldehyde groups with the pyrimidine core under basic or acidic conditions.

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of both aromatic and heterocyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-1-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O3S/c1-11(2)12-5-7-13(8-6-12)20-17(22)15(16(21)19-18(20)23)10-14-4-3-9-24-14/h3-11H,1-2H3,(H,19,21,23)/b15-10+

InChI Key

COIAMQBDCKRMBY-XNTDXEJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O

Origin of Product

United States

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